8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid
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Overview
Description
8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid is a complex organic compound known for its unique structural features. It contains a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core.
Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using reagents such as Fmoc chloride in the presence of a base like triethylamine.
Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: Using automated reactors to ensure consistent yields.
Purification processes: Such as crystallization or chromatography to obtain high-purity products.
Quality control: Ensuring the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxamide
- 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-methyl ester
Uniqueness
Compared to similar compounds, 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid stands out due to its carboxylic acid functional group, which imparts unique reactivity and solubility properties. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.
Properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-21(26)20-23(10-5-11-23)29-13-12-24(20)22(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLGFUAQUIHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(N(CCO2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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